(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, also known as FMPM, is an organic compound with a molecular weight of 176.22 g/mol. It is a colorless solid that is insoluble in water. FMPM has been found to have numerous applications in scientific research due to its properties. In
Scientific Research Applications
Metabolic and Pharmacological Studies
Metabolic Pathways and Identification of Metabolites
In a study, the metabolic pathways and identification of metabolites of furametpyr, a compound structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, were explored. It was found that the compound undergoes several biotransformation reactions in rats, including N-demethylation and various oxidations and hydroxylations of the compound's rings. This study highlights the complex metabolic fate of such compounds and their interactions with cytochrome P450 enzymes in rats and humans (Nagahori et al., 2000).
Pharmacological Profile of Related Compounds
Research on compounds structurally similar to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine has demonstrated diverse pharmacological profiles. For example, the pharmacological profile of YM348, a structurally related compound, was studied for its potential as a 5-HT2C receptor agonist, showing significant promise in the treatment of conditions like obesity due to its impact on receptor pathways (Kimura et al., 2004).
Drug Development and Therapeutic Applications
Novel Analgesic and Anti-Ulcer Properties
Research has discovered novel analgesic properties in compounds containing the pyrazole ring. For instance, a compound named crotonine, isolated from Croton tiglium L., showed significant analgesic properties, indicating potential for the development of new pain relief medications (Wu et al., 2007). Additionally, some pyrimidine derivatives related to the pyrazole structure have been evaluated for their cytoprotective antiulcer activities, showing the potential of such compounds in treating gastric ulcers with low toxicity (Ikeda et al., 1996).
Potential in Treating Metabolic Disorders
A novel compound, 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide, was identified as a potent glucokinase activator, demonstrating potential in the treatment of type 2 diabetes mellitus. This discovery highlights the potential therapeutic applications of compounds structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine in addressing metabolic disorders (Park et al., 2014).
properties
IUPAC Name |
[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWARMYYRVTKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CO2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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